2-(1H-Imidazol-1-yl)aniline dihydrochloride
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Overview
Description
2-(1H-Imidazol-1-yl)aniline dihydrochloride is a chemical compound with the empirical formula C9H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-chloroaniline with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-(1H-Imidazol-1-yl)aniline. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds .
Scientific Research Applications
2-(1H-Imidazol-1-yl)aniline dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 2-Aminoimidazole
- 2-Aminobenzimidazole
- 2-Aminobenzothiazole
- 2-Imidazolecarboxaldehyde
Uniqueness
2-(1H-Imidazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H11Cl2N3 |
---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-imidazol-1-ylaniline;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-4-9(8)12-6-5-11-7-12;;/h1-7H,10H2;2*1H |
InChI Key |
GMANGTCLSBAIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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